Tert-butyl 2-hydroxy-5-nitrobenzoate
Overview
Description
Tert-butyl 2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation over palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2-amino-5-tert-butylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in redox reactions.
Medicine: Research into its potential as a pharmacophore for developing new drugs, particularly those targeting oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which tert-butyl 2-hydroxy-5-nitrobenzoate exerts its effects is largely dependent on its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological molecules. The nitro group can undergo redox reactions, potentially affecting cellular redox balance. The ester group can be hydrolyzed under physiological conditions, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Ethyl 2-hydroxy-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a tert-butyl ester.
2-Hydroxy-5-nitrobenzoic acid: The parent acid without esterification.
Uniqueness: Tert-butyl 2-hydroxy-5-nitrobenzoate is unique due to the steric bulk of the tert-butyl group, which can influence its reactivity and interaction with other molecules. This bulkiness can also affect the compound’s solubility and stability, making it distinct from its methyl and ethyl counterparts.
Biological Activity
Tert-butyl 2-hydroxy-5-nitrobenzoate (TBHN) is an organic compound with significant potential in various biological applications. Its structural features, including a nitro group and a hydroxyl group on the benzoate ring, contribute to its diverse biological activities. This article explores the biological activity of TBHN, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN_{O}_5
- CAS Number : 155388-63-9
- Functional Groups :
- Nitro group (-NO_2) at the 5-position
- Hydroxyl group (-OH) at the 2-position
- Tert-butyl ester group
The presence of these functional groups enhances TBHN's reactivity and lipophilicity, making it suitable for various chemical and biological applications.
The biological activity of TBHN primarily stems from its ability to interact with cellular components through the following mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with proteins and nucleic acids, potentially leading to cellular stress responses.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Enzyme Interaction : TBHN has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and oxidative stress responses .
Antioxidant Properties
Research indicates that TBHN may exhibit antioxidant activity by modulating the expression of genes involved in antioxidant defenses, such as superoxide dismutase and catalase. This suggests a potential role in protecting cells from oxidative damage.
Antimicrobial Activity
TBHN has been investigated for its antimicrobial properties. Preliminary studies indicate that compounds similar to TBHN can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Anti-cancer Potential
Recent studies have explored the anti-cancer properties of TBHN. For instance, compounds derived from nitrobenzoates have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study demonstrated that TBHN could enhance the expression of antioxidant enzymes in vitro, suggesting its potential use as a protective agent against oxidative stress in cellular models.
- Antimicrobial Screening :
- Anti-cancer Evaluation :
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-6-7(12(15)16)4-5-9(8)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYDAZNGWRHBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437235 | |
Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155388-63-9 | |
Record name | TERT-BUTYL 2-HYDROXY-5-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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